
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the pyridine ring, along with a methyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine, tert-butyl alcohol, and cyclopropyl alcohol.
Formation of Intermediates: The tert-butoxy and cyclopropoxy groups are introduced through reactions with tert-butyl chloride and cyclopropyl chloride, respectively, in the presence of a base such as sodium hydride.
Final Coupling: The intermediates are then coupled with 2-methylpyridine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyridine derivatives.
科学的研究の応用
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine: Similar structure with the tert-butoxy and cyclopropoxy groups at different positions.
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-12(16-13(2,3)4)7-11(8-14-9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
LASCHOXSVACYSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)OC2CC2)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


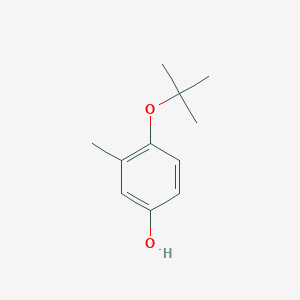
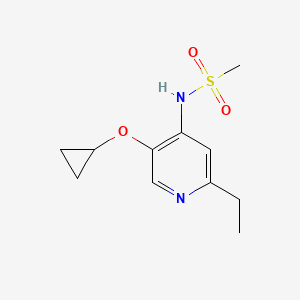
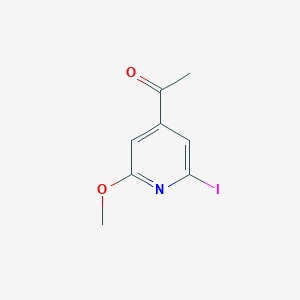

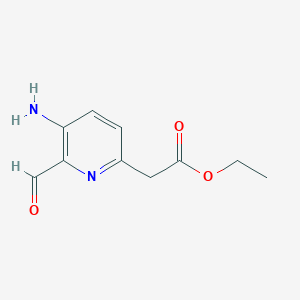
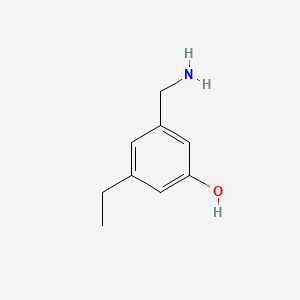
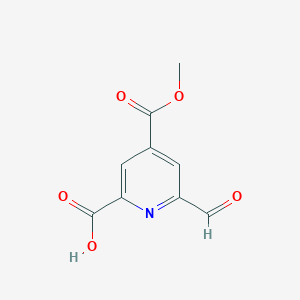
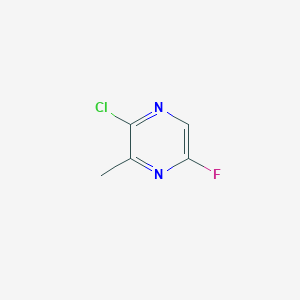

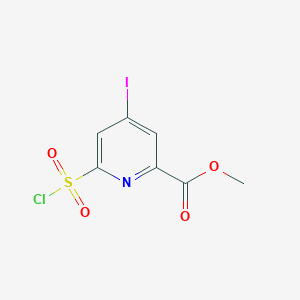
![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)



